molecular formula C6H3BrO4S B186558 3-Bromothiophene-2,4-dicarboxylic acid CAS No. 57233-98-4

3-Bromothiophene-2,4-dicarboxylic acid

Cat. No. B186558
CAS RN: 57233-98-4
M. Wt: 251.06 g/mol
InChI Key: MEDPKIVWBXQFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromothiophene-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S. It has a molecular weight of 251.06 g/mol. It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of 3-Bromothiophene-2,4-dicarboxylic acid involves several steps. The process starts with the reaction of zinc dust and acetic acid. The mixture is heated to reflux, and 2,3,5-tribromothiophene is added dropwise. The mixture is then refluxed for 3 hours. After distillation, the organic layer is separated, washed, and dried over calcium chloride. The product is then fractionated to yield 3-Bromothiophene .


Molecular Structure Analysis

The molecular structure of 3-Bromothiophene-2,4-dicarboxylic acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted at the 3-position with a bromine atom and at the 2 and 4-positions with carboxylic acid groups .


Physical And Chemical Properties Analysis

3-Bromothiophene-2,4-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 251.06 g/mol. The compound is white to light yellow in color and appears as a crystal powder .

Scientific Research Applications

Organic Synthesis

3-Bromothiophene-2,4-dicarboxylic acid: is a valuable building block in organic synthesis. Its bromine atom and carboxylic acid groups make it a versatile reagent for constructing complex molecules. It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to synthesize conjugated polymers due to its thiophene ring. These polymers exhibit semiconducting properties and are used in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The bromine atom allows for further functionalization, enhancing the electronic properties of the resulting materials .

Chemical Sensors

The thiophene moiety of 3-Bromothiophene-2,4-dicarboxylic acid is known for its electron-rich nature, making it an excellent candidate for the development of chemical sensors. When incorporated into a polymer or small molecule, it can interact with various analytes, leading to detectable changes in electrical conductivity or fluorescence .

Drug Design and Discovery

This compound’s structure is conducive to medicinal chemistry applications. It can serve as a core scaffold for the design of new drug candidates. The presence of multiple functional groups allows for the attachment of diverse pharmacophores, which can lead to the discovery of compounds with novel biological activities .

Catalysis

3-Bromothiophene-2,4-dicarboxylic acid: can be used to synthesize ligands for transition metal catalysis. The thiophene ring can coordinate to metals, influencing the reactivity and selectivity of the catalyst. This is particularly useful in asymmetric synthesis, where chiral ligands derived from thiophene compounds can lead to enantioselective transformations .

Photodynamic Therapy (PDT)

The thiophene ring system can be utilized in the synthesis of photosensitizers for photodynamic therapy, a treatment method for certain types of cancer. The ability to absorb light and generate reactive oxygen species makes thiophene derivatives promising candidates for PDT agents .

Fluorescent Probes

Due to its conjugated system, 3-Bromothiophene-2,4-dicarboxylic acid can be modified to create fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions and disease mechanisms .

Nanotechnology

Lastly, this compound can contribute to the field of nanotechnology. Its ability to form self-assembled monolayers on surfaces can be exploited to create nanoscale devices. These devices have potential applications in electronics, sensing, and catalysis .

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2,4-dicarboxylic acid is not specified in the search results. As a brominated thiophene derivative, it may undergo reactions typical of this class of compounds, such as nucleophilic aromatic substitution .

Safety and Hazards

3-Bromothiophene-2,4-dicarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

3-bromothiophene-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDPKIVWBXQFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356023
Record name 3-bromothiophene-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophene-2,4-dicarboxylic acid

CAS RN

57233-98-4
Record name 3-bromothiophene-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.